molecular formula C24H24O6 B606468 Cantrixil CAS No. 2135511-22-5

Cantrixil

Cat. No. B606468
CAS RN: 2135511-22-5
M. Wt: 408.45
InChI Key: JFVVPUGGRUGRBJ-AVRDEDQJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cantrixil, also known as TRX-E-002-1, is a potent and selective SMETI inhibitor. TRX-E-002-1 Induces c-Jun-Dependent Apoptosis in Ovarian Cancer Stem Cells and Prevents Recurrence In Vivo. TRX-E-002-1 may fill the current need for better therapeutic options in the control and management of recurrent ovarian cancer and may help improve patient survival

Scientific Research Applications

Targeting Ovarian Cancer Stem Cells

Cantrixil, a novel investigational agent, has been identified as targeting a specific subgroup of slow-growing, drug-resistant cancer cells with stem-like properties in ovarian cancer. These cells are thought to be a significant reason behind the recurrence and chemo-resistance of ovarian cancer. Studies have demonstrated that Cantrixil has potent cytotoxic activity against these cancer stem cells, leading to apoptosis through the activation of the c-Jun pathway (Saif et al., 2016).

Phase I Study Results on Ovarian Cancer

A Phase I study aimed at determining the maximum tolerated dose and the anti-tumor activity of Cantrixil in patients with recurrent ovarian cancer showed promising results. Cantrixil displayed tolerability and potential for prolonging survival by inducing the death of ovarian cancer stem cells and sensitizing them to standard chemotherapy (Coward et al., 2021).

Cantrixil's Antineoplastic Activity

Cantrixil is identified as a cyclodextrin-encapsulated compound with significant antineoplastic activity. Its mechanism involves enhancing the activation of c-Jun, downregulating phosphorylated ERK, and inducing caspase activation, leading to tumor cell apoptosis. This broad mechanism suggests its potential efficacy in various cancer treatments (Definitions, 2020).

Efficacy in Treatment-Refractory Ovarian Cancer

Further research on Cantrixil in treatment-refractory ovarian cancer indicates that it has shown encouraging activity in patients with persistent epithelial ovarian, fallopian tube, or primary peritoneal cancer, particularly those who have shown resistance to other treatments. This highlights Cantrixil's potential as a first-in-class, dual-acting anti-cancer therapy (Coward et al., 2021).

Effectiveness Against Chemoresistant Ovarian Cancer Stem Cells

A significant finding about Cantrixil is its effectiveness against chemoresistant ovarian cancer stem cells in an animal model. This research suggests that Cantrixil targets these stem cells, reducing tumor burden and preventing recurrence, which is a major cause of mortality in ovarian cancer patients (Mor et al., 2015).

properties

CAS RN

2135511-22-5

Product Name

Cantrixil

Molecular Formula

C24H24O6

Molecular Weight

408.45

IUPAC Name

(3R,4S)-3-(4-hydroxy-3,5-dimethoxyphenyl)-4-(4-hydroxyphenyl)-8-methylchroman-7-ol

InChI

InChI=1S/C24H24O6/c1-13-19(26)9-8-17-22(14-4-6-16(25)7-5-14)18(12-30-24(13)17)15-10-20(28-2)23(27)21(11-15)29-3/h4-11,18,22,25-27H,12H2,1-3H3/t18-,22-/m0/s1

InChI Key

JFVVPUGGRUGRBJ-AVRDEDQJSA-N

SMILES

CC1=C(O)C=CC2=C1OC[C@@H](C3=CC(OC)=C(O)C(OC)=C3)[C@H]2C4=CC=C(O)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cantrixil;  TRX-E-002-1;  TRXE-002-1;  TRXE-0021;  TRXE0021; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cantrixil
Reactant of Route 2
Cantrixil
Reactant of Route 3
Cantrixil
Reactant of Route 4
Cantrixil
Reactant of Route 5
Cantrixil
Reactant of Route 6
Cantrixil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.